molecular formula C15H19ClFN3O2 B12223448 4-(5-Chloro-3-fluoropyridin-2-yl)-2-(piperidine-1-carbonyl)morpholine

4-(5-Chloro-3-fluoropyridin-2-yl)-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B12223448
M. Wt: 327.78 g/mol
InChI Key: DXXCKBGXEZPCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloro-3-fluoropyridin-2-yl)-2-(piperidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridine ring substituted with chlorine and fluorine atoms, a morpholine ring, and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-3-fluoropyridin-2-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could include:

    Formation of the Pyridine Ring: Starting with a suitable precursor, such as 2-chloro-5-fluoropyridine, the pyridine ring can be synthesized through a series of halogenation and substitution reactions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a morpholine moiety.

    Attachment of the Piperidine Moiety: The piperidine moiety can be attached through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-3-fluoropyridin-2-yl)-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce a fully saturated morpholine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving heterocyclic compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Chloro-2-pyridyl)-2-(piperidine-1-carbonyl)morpholine: Lacks the fluorine atom.

    4-(3-Fluoro-2-pyridyl)-2-(piperidine-1-carbonyl)morpholine: Lacks the chlorine atom.

    4-(5-Chloro-3-fluoropyridin-2-yl)-2-(morpholine-1-carbonyl)piperidine: Different arrangement of the morpholine and piperidine rings.

Uniqueness

The presence of both chlorine and fluorine atoms on the pyridine ring, along with the specific arrangement of the morpholine and piperidine moieties, gives 4-(5-Chloro-3-fluoropyridin-2-yl)-2-(piperidine-1-carbonyl)morpholine unique chemical and physical properties that can be exploited in various applications.

Properties

Molecular Formula

C15H19ClFN3O2

Molecular Weight

327.78 g/mol

IUPAC Name

[4-(5-chloro-3-fluoropyridin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C15H19ClFN3O2/c16-11-8-12(17)14(18-9-11)20-6-7-22-13(10-20)15(21)19-4-2-1-3-5-19/h8-9,13H,1-7,10H2

InChI Key

DXXCKBGXEZPCLY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=C(C=C(C=N3)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.